1-Bromo-2-(isobutylsulfonyl)benzene molecular structure and formula.
1-Bromo-2-(isobutylsulfonyl)benzene molecular structure and formula.
An In-Depth Technical Guide to 1-Bromo-2-(isobutylsulfonyl)benzene: Structure, Synthesis, and Applications
Abstract
1-Bromo-2-(isobutylsulfonyl)benzene is a strategically important aromatic organic compound, serving as a versatile building block in the realms of organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a reactive bromine atom and a modulating isobutylsulfonyl group, offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, predicted spectroscopic profile, a robust synthetic pathway, and its key reactive properties. As authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind its utility and provides field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Structure and Physicochemical Properties
1-Bromo-2-(isobutylsulfonyl)benzene, with the CAS Number 444581-50-4, is defined by a benzene ring substituted at the 1 and 2 positions with a bromine atom and an isobutylsulfonyl group, respectively.[1][2] The sulfonyl moiety acts as a potent electron-withdrawing group and a hydrogen bond acceptor, which significantly influences the electronic landscape and intermolecular binding potential of molecules incorporating this scaffold.[1] Concurrently, the bromine atom provides a versatile synthetic handle for elaboration through a variety of cross-coupling reactions.[1]
Molecular Identity
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-2-(2-methylpropylsulfonyl)benzene | [1] |
| CAS Number | 444581-50-4 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrO₂S | [2][3] |
| Molecular Weight | 277.18 g/mol | [2][3] |
| Canonical SMILES | CC(C)CS(=O)(=O)C1=CC=CC=C1Br | [1] |
| InChI Key | KPCSHQVOFNXEHG-UHFFFAOYSA-N | [1] |
2D Molecular Structure Diagram
Caption: 2D Structure of 1-Bromo-2-(isobutylsulfonyl)benzene.
Physicochemical Data
The following table summarizes the predicted physicochemical properties. It is crucial for researchers to note that these are computationally derived values and experimental verification is recommended.
| Property | Predicted Value | Unit |
| Boiling Point | 382.6 ± 34.0 | °C |
| Density | 1.404 ± 0.06 | g/cm³ |
(Data sourced from ChemicalBook[2])
Spectroscopic Characterization: A Predictive Analysis
Definitive experimental spectra for 1-Bromo-2-(isobutylsulfonyl)benzene are not widely published. Therefore, this section provides an expert predictive analysis of its expected spectroscopic signatures. This theoretical framework is indispensable for scientists to verify the compound's identity and purity following synthesis.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for both the aromatic and the isobutyl moieties.
-
Aromatic Region (δ 7.5-8.2 ppm): The four protons on the benzene ring constitute a complex ABCD spin system due to the ortho-disubstitution pattern. They will appear as a series of multiplets in this downfield region. The proton ortho to the strongly electron-withdrawing sulfonyl group is expected to be the most deshielded.
-
Isobutyl Group:
-
-CH₂- (δ ~3.3-3.5 ppm): The methylene protons adjacent to the sulfonyl group will appear as a doublet, coupled to the single methine proton.
-
-CH- (δ ~2.2-2.4 ppm): The methine proton will be a multiplet (likely a nonet), split by the adjacent methylene and two methyl groups.
-
-CH₃ (δ ~1.0-1.2 ppm): The six protons of the two equivalent methyl groups will appear as a doublet, coupled to the methine proton.
-
¹³C NMR Spectroscopy
The molecule possesses 10 unique carbon atoms, which should result in 10 distinct signals in the broadband-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons (δ ~125-140 ppm): Six signals are expected. The carbon bearing the sulfonyl group (C-SO₂) will be significantly downfield, while the carbon attached to the bromine (C-Br) will be shifted upfield relative to the others.
-
Aliphatic Carbons:
-
-CH₂- (δ ~55-65 ppm): The methylene carbon directly attached to the sulfur atom.
-
-CH- (δ ~25-30 ppm): The methine carbon of the isobutyl group.
-
-CH₃ (δ ~20-25 ppm): A single signal representing the two equivalent methyl carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups through their characteristic vibrational frequencies.
-
S=O Stretching (1320-1350 cm⁻¹ and 1150-1170 cm⁻¹): Two strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group are the most prominent features.
-
C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group will be observed just below 3000 cm⁻¹ (~2870-2960 cm⁻¹).[4]
-
C=C Stretching (Aromatic): Medium to weak absorptions around 1450-1600 cm⁻¹.
-
C-H Bending (Aromatic): Out-of-plane (OOP) bending vibrations in the 750-770 cm⁻¹ region are characteristic of ortho-disubstitution.[5][6]
-
C-Br Stretching: A weak to medium absorption in the fingerprint region, typically around 550-750 cm⁻¹.[4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will reveal the molecular weight and key fragmentation pathways.
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (a 1:1 ratio) will be observed for the molecular ion at m/z 276 and m/z 278. This "M" and "M+2" pattern is the definitive signature of a molecule containing one bromine atom, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.[7][8]
-
Key Fragmentation Patterns: The most probable fragmentation will involve the loss of the isobutyl group ([M-57]⁺) and the cleavage of the C-S bond. Another expected fragmentation is the loss of sulfur dioxide ([M-64]⁺). The base peak is likely to be the fragment resulting from the loss of the entire isobutylsulfonyl radical.
Synthesis and Reactivity
The regiochemistry of 1-Bromo-2-(isobutylsulfonyl)benzene necessitates a carefully planned synthetic sequence, as direct functionalization of bromobenzene would yield a mixture of isomers.[9] A robust and logical approach involves the initial formation of a thioether, followed by oxidation to the sulfone. This strategy provides excellent control over the final substitution pattern.
Proposed Synthetic Workflow
This protocol is based on established methods for the synthesis of ortho-substituted aryl sulfones.[9] The causality is clear: by starting with a precursor that already has the 1,2-substitution pattern, such as 2-bromothiophenol, we ensure the desired regiochemical outcome. The oxidation step is a reliable transformation that converts the thioether to the metabolically stable and electronically influential sulfone group.
Caption: Proposed two-step synthesis via S-alkylation and oxidation.
Experimental Protocol (Self-Validating System)
Step 1: Synthesis of 1-Bromo-2-(isobutylthio)benzene (Thioetherification)
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromothiophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of thiophenol).
-
Reagent Addition: Under a nitrogen atmosphere, add isobutyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude thioether can be purified by flash column chromatography on silica gel to yield the pure intermediate.
Step 2: Synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene (Oxidation)
-
Reactor Setup: Dissolve the purified 1-bromo-2-(isobutylthio)benzene (1.0 eq) from Step 1 in dichloromethane (DCM, ~10 mL per mmol) in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the thioether and the formation of the more polar sulfone product.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, 1 M sodium thiosulfate solution, and brine. Dry over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield pure 1-Bromo-2-(isobutylsulfonyl)benzene.
Key Reactivity Profile
-
Palladium-Catalyzed Cross-Coupling: The C(sp²)-Br bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds. This is the cornerstone of its utility. In Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, the bromine atom serves as an excellent leaving group, allowing for the introduction of a wide array of substituents. This capacity to build molecular complexity is fundamental in drug discovery programs.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing nature of the ortho-sulfonyl group activates the aromatic ring towards nucleophilic attack.[9] This allows for the displacement of the bromide by strong nucleophiles (e.g., alkoxides, thiolates, amines) under relatively mild conditions, providing an alternative pathway to functionalization that is complementary to cross-coupling chemistry.
Applications in Research and Drug Development
The true value of 1-Bromo-2-(isobutylsulfonyl)benzene lies in its role as an intermediate. The aryl sulfone motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[10]
-
Physicochemical Modulation: The sulfonyl group is metabolically robust, resistant to hydrolysis, and can significantly improve the solubility and pharmacokinetic profile of a drug candidate by acting as a strong hydrogen bond acceptor.
-
Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, helping to fine-tune the electronic and steric properties of a lead compound to optimize target binding and selectivity.
-
Scaffold for Library Synthesis: The dual reactivity (cross-coupling at the bromine and potential modification of the isobutyl group) makes it an ideal starting point for the parallel synthesis of compound libraries aimed at screening for biological activity against various therapeutic targets.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, prudent laboratory practice dictates handling it with the care afforded to related, potentially hazardous chemicals.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat.[11][12]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-2-(isobutylsulfonyl)benzene is more than a mere chemical; it is a strategic tool for the modern synthetic and medicinal chemist. Its well-defined structure, predictable reactivity, and the valuable aryl sulfone motif it carries make it a high-potential building block for creating novel small molecules. The synthetic protocols and predictive characterization data provided in this guide offer a solid foundation for researchers to confidently synthesize, identify, and utilize this compound to its full potential in advancing drug discovery and materials science.
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